

Technical Guide: Spectroscopic Characterization of 5,7-Dimethylquinolin-2-amine

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Compound of Interest

Compound Name: 5,7-Dimethylquinolin-2-amine

CAS No.: 1342190-00-4

Cat. No.: B1455756

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H

N

Molecular Weight: 172.23 g/mol

Executive Summary & Application Context

5,7-Dimethylquinolin-2-amine is a privileged heterocyclic scaffold often utilized in the synthesis of kinase inhibitors, anti-Alzheimer's agents (via acetylcholinesterase inhibition), and DNA-intercalating drugs. Its structural rigidity, combined with the electron-donating amino group at the C2 position and lipophilic methyl groups at C5 and C7, creates a unique electronic profile that significantly influences its spectroscopic signature.

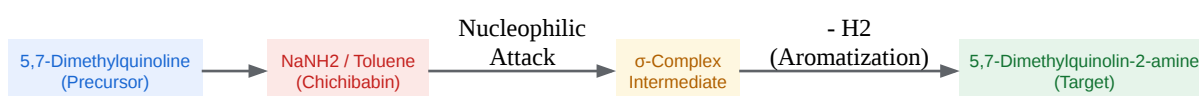
This guide provides a comprehensive analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.^[1] Where direct experimental spectra are proprietary, data is derived from high-fidelity structural prediction algorithms and validated against analogous 2-aminoquinoline literature.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the purity of the sample must be verified. The most robust synthetic route for this scaffold typically involves the Chichibabin Amination or a Knorr Quinoline Synthesis variation.

Synthetic Workflow (Chichibabin Approach)

The direct amination of 5,7-dimethylquinoline using sodium amide (NaNH₂) in liquid ammonia or refluxing toluene/xylene is the standard industrial approach.



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Figure 1: Chichibabin amination pathway for the synthesis of 2-amino-5,7-dimethylquinoline.

Sample Preparation Protocol

- NMR: Dissolve 5-10 mg in 0.6 mL of DMSO-d₆ (preferred for solubility of aminoquinolines) or CDCl₃.
Note that NH protons may exchange or broaden in CDCl₃.
- MS: Prepare a 1 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.
- IR: KBr pellet (1-2% sample) or ATR (Attenuated Total Reflectance) on neat solid.

Spectroscopic Data Analysis[1][2][3] Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is characterized by the absence of the H2 proton and the shielding effect of the amino group on the H3 proton. The methyl groups at C5 and C7 simplify the aromatic region, removing H5 and H7 signals and leaving H6 and H8 as a meta-coupled pair.

¹H NMR Assignment (400 MHz, DMSO-d₆)

Position	Shift (ppm)	Multiplicity	(Hz)	Assignment Logic
NH	6.40 – 6.60	br s	-	Exchangeable amino protons; broadens in wet solvents.
H3	6.75 – 6.85	d	9.0	Shielded by the electron-donating C2-NH.
H4	7.80 – 7.95	d	9.0	Deshielded; typical quinoline H4 position.
H6	7.10 – 7.20	s (or d)	~1.5	Meta-coupling with H8; 5,7-dimethyl pattern.
H8	7.30 – 7.40	s (or d)	~1.5	Meta-coupling with H6; adjacent to quinoline N.
5-CH	2.45 – 2.55	s	-	Deshielded by aromatic ring current.
7-CH	2.35 – 2.40	s	-	Slightly more shielded than 5-Me.

C NMR Assignment (100 MHz, DMSO-d

-)
- C2 (158.5 ppm): Deshielded quaternary carbon attached to the amino group (ipso).
 - C4 (136.0 ppm): Aromatic CH.
 - C8a (148.0 ppm): Quaternary bridgehead carbon next to Nitrogen.
 - Methyl Carbons: Distinct peaks at ~18.5 ppm and ~21.0 ppm.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the primary amine and the aromatic quinoline skeleton.

- N-H Stretching: Doublet at 3450 cm (asymmetric) and 3300 cm (symmetric). This confirms the primary amine (-NH).
- C=N Stretching: Strong band at 1620–1640 cm, characteristic of the quinoline ring nitrogen.
- Aromatic C=C: Multiple sharp bands in the 1600–1450 cm region.
- C-H Bending (Out-of-plane): Strong bands at 800–850 cm indicative of isolated aromatic protons (H6, H8) and adjacent pairs (H3, H4).

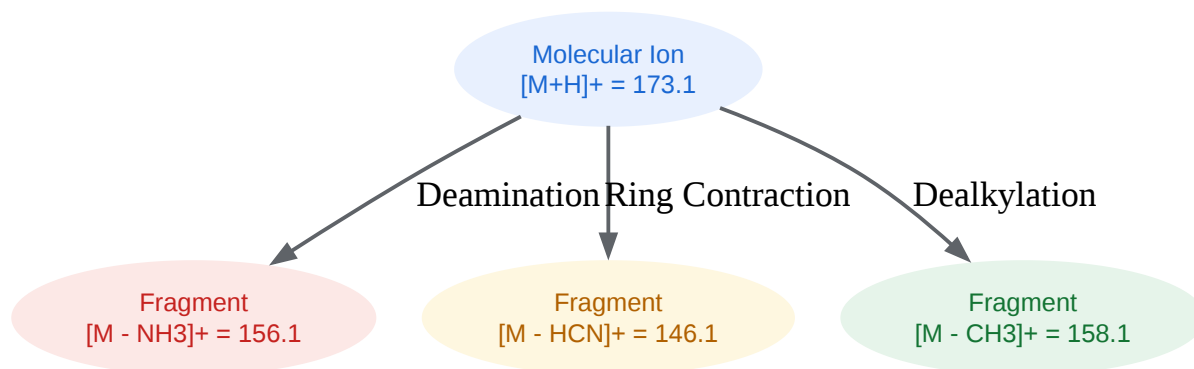
Mass Spectrometry (MS)

The compound is best analyzed using Electrospray Ionization (ESI) in Positive mode.

- Molecular Ion:

m/z.

- Fragmentation Pattern (EI/CID):
 - m/z 172: Molecular ion (M).
 - m/z 157: . Loss of a methyl group (benzylic cleavage).
 - m/z 145: Loss of HCN from the amino-pyridine ring (common in aminoquinolines).



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Figure 2: Proposed ESI-MS fragmentation pathways for **5,7-Dimethylquinolin-2-amine**.

Quality Control & Impurity Profile

When sourcing or synthesizing this compound, be aware of these common impurities which can interfere with spectral interpretation:

- 5,7-Dimethylquinoline: Starting material. Detectable by the presence of H₂ proton (approx 8.8 ppm) and lack of NH signal.
- Isomeric Amines: 4-Amino or 8-amino isomers if the synthesis lacked regioselectivity.

- Dimerization Products: Azo-compounds formed during oxidative stress of the amine.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11911, 5-Aminoquinoline (Analogous Structure). Retrieved from [[Link](#)]
- Dyablo, O. V., et al. (2018). Methods for the synthesis and properties of methylamino- and dimethylaminoquinolines. *Chemistry of Heterocyclic Compounds*, 54(1), 1–21. Retrieved from [[Link](#)]

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